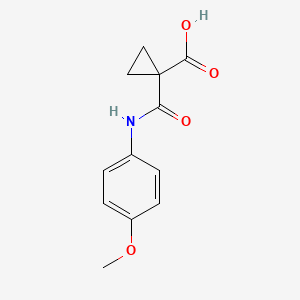
1-((4-Methoxyphenyl)carbamoyl)cyclopropanecarboxylic acid
カタログ番号 B8596220
分子量: 235.24 g/mol
InChIキー: NRPCVPOEIZNAMB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US08946282B2
Procedure details


The compound was prepared according to literature procedure. To a solution of cyclopropane-1,1-dicarboxylic acid (390.0 mg, 3.0 mmol) in dry THF (20 mL) in ice bath was added triethylamine (TEA; 0.40 mL, 3.1 mL) dropwise. The solution was stirred for 15 min and SOCl2 (0.20 mL, 2.9 mmol) was added to it. After 15 min reaction at such temperature, a solution of p-anisidine (387.0 mg, 3.1 mmol) in THF (5 mL) was added slowly. Reaction mixture was allowed to warm to rt and stirred for additional 18 h. After that, reaction mixture was diluted by EA; unconsumed diacid was quenched by 10% NaOH (0.5 mL). Crude product was extracted by EA and washed by water and brine. Organic portions were concentrated in vacuo. Solid precipitated by addition of n-heptane was collected by filter. Prolonged drying in vacuo gave the title compound. YD: 82%; mp 133-136° C. 1H-NMR (400 MHz, DMSO-d6) δ: 1.40 (s, 4H, 2×CH2), 3.71 (s, 3H, OCH3), 6.85 (d, J=8.8 Hz, 2H, ArH), 7.49 (d, J=8.8 Hz, 2H, ArH), 10.42 (s, 1H, NH). Anal. (C13H13NO4.0.5; H2O) C, H, N. MS (ESI) 233.8 (M−H)−.






Identifiers


|
REACTION_CXSMILES
|
[C:1]1([C:7]([OH:9])=O)([C:4]([OH:6])=[O:5])[CH2:3][CH2:2]1.C(N(CC)CC)C.O=S(Cl)Cl.[CH3:21][O:22][C:23]1[CH:28]=[CH:27][C:26]([NH2:29])=[CH:25][CH:24]=1>C1COCC1.CC(=O)OCC>[CH3:21][O:22][C:23]1[CH:28]=[CH:27][C:26]([NH:29][C:7]([C:1]2([C:4]([OH:6])=[O:5])[CH2:2][CH2:3]2)=[O:9])=[CH:25][CH:24]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
390 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC1)(C(=O)O)C(=O)O
|
|
Name
|
|
|
Quantity
|
0.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
0.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
O=S(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
387 mg
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(C=C1)N
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CC(OCC)=O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The solution was stirred for 15 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The compound was prepared
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After 15 min reaction at such temperature
|
|
Duration
|
15 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Reaction mixture
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for additional 18 h
|
|
Duration
|
18 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After that, reaction mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
unconsumed diacid was quenched by 10% NaOH (0.5 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Crude product was extracted by EA
|
WASH
|
Type
|
WASH
|
|
Details
|
washed by water and brine
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
Organic portions were concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Solid precipitated by addition of n-heptane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was collected
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
by filter
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Prolonged drying in vacuo
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC=C(C=C1)NC(=O)C1(CC1)C(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

